Sulfonat

Übersicht

Beschreibung

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are a class of organosulfur compounds that are salts or esters of sulfonic acids. They contain the functional group R−S(=O)₂−O−, where R is typically an organic group. 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are known for their stability in water, non-oxidizing nature, and colorless appearance. They are widely used in various applications, including detergents, ion-exchange resins, and as intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts have diverse applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

Medicine: 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are used in drug formulations and as active pharmaceutical ingredients.

Industry: Employed in the production of detergents, water-soluble dyes, and ion-exchange resins.

Wirkmechanismus

Target of Action

Sulphonates primarily target potassium ions in the body . They function as potassium-binding resins in the intestines . This binding action plays a crucial role in the treatment of conditions like hyperkalemia, which is characterized by abnormally high potassium levels .

Mode of Action

They bind to excess potassium, carrying it out of the body . The indigestible potassium-polystyrene sulfonate complex is excreted with the feces, preventing the absorption of potassium into the bloodstream . As a result, the serum potassium level decreases .

Biochemical Pathways

Sulphonates affect the exchange of sodium and potassium in the body . This interaction influences various biochemical pathways, particularly those associated with lipid metabolism . For instance, the assimilation of inorganic sulfate by plants and bacteria, which is crucial for the synthesis of the amino acids cysteine and methionine, can be influenced by sulphonates .

Pharmacokinetics

Sulphonates exhibit unique ADME (Absorption, Distribution, Metabolism, Excretion) properties. These properties impact their bioavailability and their effectiveness in treating conditions like hyperkalemia .

Result of Action

The molecular and cellular effects of sulphonates’ action are significant. By binding to potassium ions, sulphonates help regulate potassium levels in the body . This action can alleviate symptoms associated with hyperkalemia . On a cellular level, sulphonates can disrupt microbial dynamics and their important biogeochemical processes, hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulphonates. For instance, the presence of surfactants in trace concentration and environmental matrices can affect the effectiveness of sulphonates . Additionally, the fate, distribution, and persistence of sulphonates in the environment are mainly influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .

Biochemische Analyse

Biochemical Properties

Sulphonate interacts with various enzymes, proteins, and other biomolecules. For instance, naringenin 8-sulphonate from Parinari excelsa Sabine has been evaluated for its ability to act as a natural anti-inflammatory . The presence and position of the sulphur group in the molecule significantly influence its physicochemical and ADMET properties .

Cellular Effects

Sulphonate influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, naringenin 8-sulphonate has been found to cause significant DNA fragmentation .

Molecular Mechanism

At the molecular level, sulphonate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulphonate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of sulphonate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulphonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulphonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of sulphonate and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts can be synthesized through several methods:

Strecker Sulfite Alkylation: An alkali sulfite salt displaces a halide in the presence of an iodine catalyst.

Condensation of Sulfonyl Halide with Alcohol: This reaction occurs in pyridine, producing sulfonic esters.

Industrial Production Methods

Industrial production of sulphonates often involves the sulfonation of aromatic compounds using sulfur trioxide or chlorosulfuric acid. For example, alkylbenzenesulfonic acids are produced by reacting sulfur trioxide with alkylbenzenes .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts undergo various chemical reactions, including:

Oxidation: Sulfonic acids can be oxidized to form sulfonates.

Substitution: Sulfonates can participate in nucleophilic substitution reactions due to the good leaving group properties of the sulfonate group.

Common Reagents and Conditions

Sulfur Trioxide: Used in the sulfonation of aromatic compounds.

Chlorosulfuric Acid: Another reagent for sulfonation reactions.

Alkali Sulfites: Used in the Strecker sulfite alkylation.

Major Products

Sulfonic Esters: Formed from the reaction of sulfonyl halides with alcohols.

Sulfonamides: Produced through reactions involving sulfonylating agents.

Vergleich Mit ähnlichen Verbindungen

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are compared with other similar compounds like:

Carboxylates: Both are strong acids, but sulphonates are generally stronger.

Phosphonates: Similar in structure but contain phosphorus instead of sulfur.

Sulfonamides: Contain a sulfonyl group bonded to an amine.

List of Similar Compounds

- Methanesulfonate (Mesylate)

- Trifluoromethanesulfonate (Triflate)

- Ethanesulfonate (Esylate)

- Tosylate (p-Toluenesulfonate)

- Benzenesulfonate (Besylate)

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are unique due to their strong acidity, stability, and versatility in various applications, making them indispensable in both scientific research and industrial processes.

Biologische Aktivität

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (CAS No. 84806-27-9) is a synthetic compound known for its significant biological activity, particularly as a fluorescent labeling agent. Its unique chemical structure allows it to interact with various biological molecules, making it valuable in biochemical assays and research.

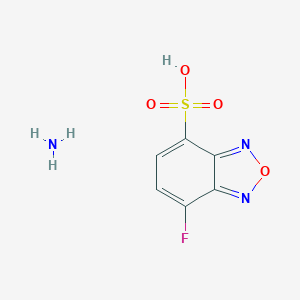

- Molecular Formula : C₆H₆FN₃O₄S

- Molecular Weight : 235.19 g/mol

- Density : 1.762 g/cm³

- Melting Point : >290°C (decomposes)

- Boiling Point : 400.9°C

- Flash Point : 196.3°C

- Appearance : White to pale orange crystalline powder

Biological Applications

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt is primarily used as a fluorescent label for detecting thiol groups in biological samples. It reacts with sulfhydryl compounds, such as cysteine and glutathione, producing highly fluorescent derivatives that can be quantified using fluorescence detection methods.

Detection of Thiols

The compound has been employed in various studies to measure thiol concentrations in different biological matrices. For example, it has been utilized for the simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates through high-performance liquid chromatography (HPLC) .

1. Detection of Thiol Compounds

A study demonstrated the effectiveness of 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt in detecting dissolved thiol-disulfide compounds in environmental samples. The method allowed for sensitive quantification of thiols in Lake Biwa water, showcasing its utility in environmental monitoring .

2. Quantitative Analysis

Another research focused on the quantitative analysis of thiols in consumer products using microfluidic capillary electrophoresis (CE) with fluorescence detection. The study highlighted the compound's low detection limits and specificity for thiol groups, emphasizing its potential in food safety and quality control .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Fluorescent Labeling | Highly effective for labeling thiol groups in biomolecules. |

| Environmental Monitoring | Used for detecting thiols in water samples, aiding environmental assessments. |

| Quantitative Analysis | Facilitates the measurement of low molecular weight thiols in various matrices. |

Eigenschaften

IUPAC Name |

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHNMVSKXFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005098 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84806-27-9 | |

| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.